molecular formula C16H15ClO2S B2955726 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone CAS No. 320422-67-1

1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone

Cat. No.: B2955726
CAS No.: 320422-67-1
M. Wt: 306.8
InChI Key: UASJVTKUMDEJBP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone (CAS 320422-67-1) is a synthetic organic compound with the molecular formula C16H15ClO2S and a molecular weight of 306.81 . This molecule features a propanone core substituted with a 4-chlorophenyl group and a (4-methoxyphenyl)sulfanyl group, making it a potential building block in organic synthesis and medicinal chemistry research . The presence of the sulfanyl (thioether) linkage and the aromatic chlorophenyl and methoxyphenyl rings suggests potential for investigating structure-activity relationships in various biochemical pathways. Researchers can utilize this compound in the development of novel chemical entities, particularly in constructing more complex molecules for pharmacological screening. With a calculated logP (XLogP3) of 4.3, this compound is predicted to have significant lipophilicity . Its topological polar surface area is 51.6 Ų . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2S/c1-19-14-6-8-15(9-7-14)20-11-10-16(18)12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASJVTKUMDEJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanone Backbone

1-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-3-(Phenylsulfonyl)Propan-1-One
  • CAS : 315242-21-8
  • Molecular Formula : C₂₂H₁₉ClO₄S
  • Molecular Weight : 414.90 g/mol
  • Key Difference : Replacement of the sulfanyl (-S-) group with a sulfonyl (-SO₂-) group.
  • The LogP value decreases to 4.90, indicating reduced lipophilicity compared to the sulfanyl analog .
1-(3,4-Dichlorophenyl)-3-[(4-Fluorophenyl)Sulfanyl]-1-Propanone
  • CAS : 882749-36-2
  • Molecular Formula : C₁₅H₁₁Cl₂FOS
  • Molecular Weight : 329.21 g/mol
  • Key Difference : Substitution of the 4-chlorophenyl group with a 3,4-dichlorophenyl group and replacement of methoxy with fluorine.
  • Impact : The additional chlorine atom increases steric bulk and electron-withdrawing effects, while fluorine introduces electronegativity. This compound’s higher molecular weight (329 vs. 306 g/mol) may influence crystallization behavior .

Functional Group Replacements

1-(4-Chlorophenyl)-3-(2-Furanyl)-1-Propanone
  • CAS : 648903-47-3
  • Molecular Formula : C₁₃H₁₁ClO₂
  • Molecular Weight : 234.68 g/mol
  • Key Difference : Replacement of the sulfanyl-methoxyphenyl group with a furan ring.
  • Impact : The furan introduces conjugated π-electrons, altering UV-Vis absorption profiles. The lower molecular weight (234 vs. 306 g/mol) correlates with reduced thermal stability (predicted boiling point: ~350 °C) .
1-Phenyl-3-(4-Methoxyphenyl)-3-(4-Chloroanilino)-1-Propanone
  • CAS: Not available
  • Molecular Formula: C₂₂H₂₀ClNO₂
  • Molecular Weight : 365.85 g/mol
  • Key Difference: Substitution of the sulfanyl group with a 4-chloroanilino (-NH-C₆H₄Cl) group.
  • Impact: The amino group introduces hydrogen-bonding capacity, enhancing solubility in protic solvents. The increased molecular weight (365 vs. 306 g/mol) may affect pharmacokinetic properties .

Structural Conformation and Bioactivity

Chalcone Derivatives

Compounds like (E)-3-(4-Chlorophenyl)-1-(4-Methoxyphenyl)Prop-2-en-1-One (studied via DFT) exhibit planar conformations due to the α,β-unsaturated ketone system. Dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing electronic delocalization and bioactivity.

Sulfonamide Derivatives

Derivatives such as 3-[(5-{1-[(4-Chlorophenyl)Sulfonyl]-3-Piperidinyl}-1,3,4-Oxadiazol-2-yl)Sulfanyl]Propanamide show enhanced hemolytic activity compared to sulfanyl analogs. The sulfonyl group increases electrophilicity, improving interactions with biological targets but raising toxicity risks .

Biological Activity

1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone, a compound with notable structural features, has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by diverse research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methoxyphenyl sulfanyl moiety, which are critical for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values in the micromolar range. This suggests potential applications in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies reveal that it may inhibit cell proliferation effectively, with some derivatives showing IC50 values comparable to established anticancer agents like doxorubicin. The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances anticancer activity .

Enzyme Inhibition

The compound also displays enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urea cycle disorders. Specific derivatives have shown IC50 values significantly lower than standard inhibitors, indicating their potential as therapeutic agents .

Case Study 1: Antibacterial Screening

A series of synthesized compounds based on the target structure were screened for antibacterial activity. The results demonstrated that certain modifications to the methoxy group increased efficacy against Bacillus subtilis. The most active compounds had IC50 values ranging from 0.63 µM to 2.14 µM, showcasing their potential as lead compounds in antibiotic development .

Case Study 2: Anticancer Evaluation

In a comparative study involving various cancer cell lines (e.g., HT29 and Jurkat), several derivatives exhibited potent growth inhibition. For instance, one derivative showed an IC50 value of less than 5 µM against both cell lines, indicating its promise as a dual-action anticancer agent . Molecular docking studies further elucidated the binding interactions with target proteins, reinforcing the SAR findings.

Data Tables

Biological Activity Target Organism/Cell Line IC50 (µM) References
AntibacterialSalmonella typhi0.63
AntibacterialBacillus subtilis2.14
AnticancerHT29<5
AnticancerJurkat<5
AChE Inhibition-1.21
Urease Inhibition-2.14

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone?

The compound is synthesized via a Claisen-Schmidt condensation reaction. A typical protocol involves reacting 4-chloroacetophenone with 4-methoxybenzaldehyde in ethanol under basic conditions (e.g., aqueous KOH). The reaction mixture is stirred at room temperature, followed by recrystallization from ethanol to obtain the pure product. This method yields distinct polymorphs depending on crystallization conditions, as demonstrated in comparative studies of monoclinic forms .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELXL (part of the SHELX suite) is used for structure refinement, enabling precise determination of bond lengths, angles, and dihedral angles (e.g., 52.9° between aromatic rings in Polymorph II) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 confirm connectivity. Key signals include aromatic protons (δ 6.8–7.8 ppm) and carbonyl carbons (δ ~190 ppm) .
  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions (e.g., a 12 K difference in melting points between Polymorphs I and II) .

Advanced Research Questions

Q. How do polymorphic forms influence physicochemical and biological properties?

Polymorphs exhibit distinct crystallographic parameters (e.g., dihedral angles, hydrogen bonding). For instance, Polymorph II shows a weaker intramolecular C–H···O interaction compared to Polymorph I, affecting molecular packing and solubility. Such differences can modulate bioavailability in pharmacological studies. Researchers must validate the polymorphic form via SCXRD and DSC before correlating structure with activity .

Q. What computational strategies are used to model intermolecular interactions and electronic properties?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular docking : Explores interactions with biological targets (e.g., enzymes) by aligning the compound’s sulfanyl and carbonyl groups into active sites.
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···π interactions in Polymorph II) from crystallographic data .

Q. How can contradictory structural data between studies be resolved?

Contradictions often arise from polymorphic variations or refinement protocols. For example, dihedral angles between aromatic rings may differ by >30° across studies. To resolve this:

  • Cross-validate using multiple techniques (SCXRD, NMR, IR).
  • Apply rigid-body refinement in SHELXL to minimize model bias .
  • Report crystallization conditions (solvent, temperature) to contextualize polymorphic outcomes .

Q. What methodologies assess the compound’s stability under varying conditions?

  • Photostability : Expose to UV-Vis light and monitor degradation via HPLC.
  • Thermal stability : Use TGA to determine decomposition thresholds (e.g., >200°C for Polymorph II).
  • Hydrolytic stability : Conduct accelerated aging in buffered solutions (pH 1–13) and analyze by LC-MS .

Methodological Considerations

  • Crystallographic refinement : Always deposit raw data in repositories (e.g., CCDC) and include R-factors, completeness, and redundancy metrics in publications .
  • Synthetic reproducibility : Document stoichiometry, solvent purity, and reaction time to ensure reproducibility across labs .

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